molecular formula C12H9BrN4O7 B14648604 2-Bromoaniline;2,4,6-trinitrophenol CAS No. 54575-26-7

2-Bromoaniline;2,4,6-trinitrophenol

Cat. No.: B14648604
CAS No.: 54575-26-7
M. Wt: 401.13 g/mol
InChI Key: VUYHXRBFFCSJIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoaniline typically involves the bromination of aniline. Aniline undergoes nucleophilic substitution with bromine, where the bromine atoms enter at the ortho and para positions, forming 2-Bromoaniline . The reaction is carried out in the presence of dilute hydrochloric acid and water, with bromine being added dropwise to the aniline solution .

2,4,6-Trinitrophenol is synthesized through the nitration of phenol.

Industrial Production Methods

Industrial production of 2-Bromoaniline involves similar bromination processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. For 2,4,6-Trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature .

Chemical Reactions Analysis

Types of Reactions

2-Bromoaniline undergoes various types of reactions, including:

2,4,6-Trinitrophenol undergoes:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromoaniline is widely used as a precursor in the synthesis of organobromine compounds, which are important in pharmaceuticals, agrochemicals, and fire-extinguishing agents . It is also used in the preparation of dyes and pigments.

2,4,6-Trinitrophenol is used in forensic research, land mine detection, and as a reagent in chemical analysis. It is also used in the production of explosives, dyes, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Bromoaniline involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in organic synthesis .

2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive in nucleophilic aromatic substitution reactions. Its explosive nature is due to the rapid release of gases upon decomposition .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Similar to 2-Bromoaniline but with a chlorine atom instead of bromine.

    2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with only two nitro groups.

Uniqueness

2-Bromoaniline is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chloro counterpart . 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial applications .

Properties

CAS No.

54575-26-7

Molecular Formula

C12H9BrN4O7

Molecular Weight

401.13 g/mol

IUPAC Name

2-bromoaniline;2,4,6-trinitrophenol

InChI

InChI=1S/C6H6BrN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H

InChI Key

VUYHXRBFFCSJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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